molecular formula C14H19BrO B8167258 1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene

1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene

Cat. No.: B8167258
M. Wt: 283.20 g/mol
InChI Key: YHAOXMBKQKFWGR-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene is an organic compound with the molecular formula C14H19BrO. It is a derivative of benzene, featuring a bromine atom, a cyclohexylmethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene typically involves the bromination of 3-cyclohexylmethoxy-2-methyl-benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-cyclohexylmethoxy-2-methyl-phenol, 3-cyclohexylmethoxy-2-methyl-aniline, or 3-cyclohexylmethoxy-2-methyl-ether.

    Oxidation: Formation of 3-cyclohexylmethoxy-2-methyl-benzaldehyde or 3-cyclohexylmethoxy-2-methyl-benzoic acid.

    Reduction: Formation of 3-cyclohexylmethoxy-2-methyl-benzene.

Scientific Research Applications

1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the cyclohexylmethoxy group can engage in hydrophobic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methyl-3-cyclohexylmethoxy-benzene
  • 1-Bromo-3-cyclohexylmethoxy-benzene
  • 1-Bromo-3-methoxy-2-methyl-benzene

Uniqueness

1-Bromo-3-(cyclohexylmethoxy)-2-methylbenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclohexylmethoxy group enhances its hydrophobic character, while the bromine atom provides a site for further functionalization .

Properties

IUPAC Name

1-bromo-3-(cyclohexylmethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h5,8-9,12H,2-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAOXMBKQKFWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)OCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting cyclohexylmethanol for (3-(dimethylamino)phenyl)methanol and 3-bromo-2-methylphenol for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in EXAMPLE 34A.
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